molecular formula C18H16N2O2S B5760312 2-(1-naphthyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide

2-(1-naphthyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide

Cat. No. B5760312
M. Wt: 324.4 g/mol
InChI Key: OZBCVFUFGQKHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-naphthyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide, commonly known as TAK-659, is a small molecule inhibitor that targets multiple kinases involved in B-cell receptor signaling pathways. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies.

Mechanism of Action

TAK-659 selectively inhibits multiple kinases involved in B-cell receptor signaling pathways, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. By targeting these kinases, TAK-659 blocks downstream signaling events and induces apoptosis in B-cell lymphoma cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cell lymphoma cells. In addition, TAK-659 has been shown to modulate immune cell function, including T-cell activation and cytokine production. TAK-659 has also been shown to have minimal off-target effects on other kinases, suggesting a favorable safety profile.

Advantages and Limitations for Lab Experiments

One advantage of TAK-659 is its selectivity for kinases involved in B-cell receptor signaling pathways, which makes it a potentially effective therapeutic agent for the treatment of B-cell malignancies. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for the development of TAK-659 as a therapeutic agent. One area of focus is the combination of TAK-659 with other agents, such as monoclonal antibodies or other small molecule inhibitors, to enhance its therapeutic efficacy. Another area of focus is the identification of biomarkers that can predict response to TAK-659, which could help to guide patient selection and treatment strategies. Additionally, further preclinical and clinical studies are needed to fully understand the safety and efficacy of TAK-659 in the treatment of B-cell malignancies.

Synthesis Methods

TAK-659 can be synthesized using a multi-step process that involves the reaction of 2-amino-1-naphthol with 2-bromoethyl thienylacetate, followed by the addition of N,N-dimethylformamide dimethyl acetal and subsequent hydrolysis to yield the final product.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that TAK-659 inhibits B-cell receptor signaling and induces apoptosis in B-cell lymphoma cell lines. In vivo studies have demonstrated that TAK-659 inhibits tumor growth and prolongs survival in mouse models of CLL and MCL.

properties

IUPAC Name

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-thiophen-2-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c19-17(20-22-18(21)12-15-8-4-10-23-15)11-14-7-3-6-13-5-1-2-9-16(13)14/h1-10H,11-12H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBCVFUFGQKHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=NOC(=O)CC3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C/C(=N/OC(=O)CC3=CC=CS3)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-2-(naphthalen-1-yl)-N'-[(thiophen-2-ylacetyl)oxy]ethanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.